![molecular formula C11H11F3O B6332028 [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol CAS No. 850406-46-1](/img/structure/B6332028.png)
[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C11H11F3O . It has a molecular weight of 216.201 . This compound is provided by various scientific distributors for research use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to a methanol group and a 4-Trifluoromethylphenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
1. Synthesis of Distally Fluorinated Ketones
Tertiary cyclopropanols, easily available from carboxylic esters, are utilized in synthesizing distally fluorinated ketones. This process involves cyclopropane ring cleavage reactions in methanol, using a copper(ii) acetate catalyst and sodium triflinate. This method shows the potential of using different sulfinate salts as fluoroalkylation reagents, leading to various fluorinated ketones (Konik et al., 2017).
2. Generation of Cyclopropylmethyl Cations
Research on 1-phenylselenocyclopropylmethyl cations demonstrated their generation from cyclopropylmethanols 1 with TsOH. This reaction, depending on the substituents, leads to different products like homoallylic ethers, ring-enlargement products, and ring-opening products (Honda et al., 2009).
3. Halohydrofurans Synthesis
A method for efficiently preparing 3-halohydrofurans involves the hydroxylation/halocyclization of cyclopropyl methanols. This process is catalyzed by TfOH and uses H2O and electrophilic halides, yielding products with cis diastereoselectivity and accommodating various functional groups (Mothe et al., 2011).
4. Antitubercular Activities of Cyclopropyl Methanols
Cyclopropyl methanols have been explored for their antitubercular activities. Certain compounds demonstrated significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv, with one compound showing notable activity against multidrug-resistant strains (Bisht et al., 2010).
5. Combinatorial Chemistry Applications
Cyclopropyl phenyl methanones bound to resins were developed as combinatorial scaffolds for generating structurally diverse alicyclic compounds. This represents an efficient synthesis method for these compounds (Grover et al., 2004).
6. Thiol Protecting Group
Tris(4-azidophenyl)methanol, a multifunctional aryl azide, has been reported as a novel thiol protecting group. It can be used in peptoid synthesis and can be cleaved under mild conditions, offering additional opportunities in materials chemistry (Qiu et al., 2023).
7. Reactivity of Radical Cations
Studies on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol reveal interesting kinetics and product distributions, shedding light on the oxygen acidity and reaction mechanisms of these compounds (Bietti et al., 2006).
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMECKDLHEJDNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




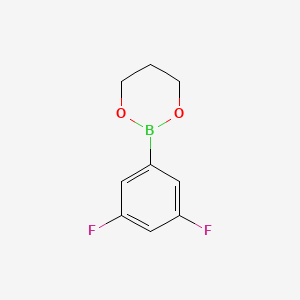




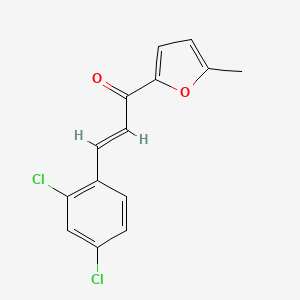
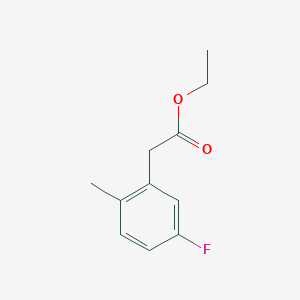
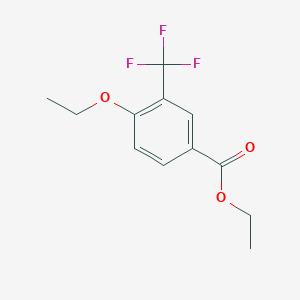
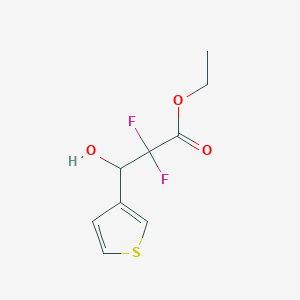
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
